N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a highly specialized, dual-halogenated salicylanilide derivative engineered for enhanced metabolic stability and precise synthetic processability. It features a 5-chloro-2-hydroxybenzoyl core linked to a 4-bromo-2-fluoroaniline moiety. In industrial synthesis and advanced biochemical research, it serves as a metabolically stable, lipophilic protonophore and a regioselective building block. Unlike traditional nitro-containing salicylanilides, this specific halogenation pattern ensures high resistance to reductive degradation while providing a distinct, orthogonal reactivity profile for late-stage palladium-catalyzed cross-coupling [1].
Substituting this compound with common in-class alternatives like niclosamide or symmetrically chlorinated analogs compromises both downstream processability and functional performance. Niclosamide contains a 4-nitro group that is highly susceptible to biological and electrochemical reduction, rendering it unsuitable for assays requiring long-term stability or reducing environments [1]. Furthermore, fully chlorinated analogs (e.g., oxyclozanide) lack the differential reactivity required for regioselective functionalization. The unique combination of a 4-bromo handle and a 2-fluoro modifier in CAS 634186-33-7 provides a precise pKa shift and an orthogonal coupling site that generic analogs cannot replicate, making it strictly non-interchangeable for rigorous synthetic workflows [2].
For synthetic procurement, the 4-bromo substituent on the aniline ring offers a highly selective site for Pd-catalyzed cross-coupling without activating the 5-chloro position on the salicylic ring. Compared to generic dichlorinated salicylanilides, which yield complex mixtures and require harsh activation, CAS 634186-33-7 achieves >95% regioselectivity at the 4-bromo position under standard mild Pd(dppf)Cl2 conditions [1].
| Evidence Dimension | Regioselective coupling yield (arylboronic acid addition) |
| Target Compound Data | >95% selective yield at the aniline 4-position |
| Comparator Or Baseline | Dichlorinated salicylanilides (<40% selective yield, mixed products) |
| Quantified Difference | 55% higher regioselectivity for mono-arylation |
| Conditions | Standard Pd(dppf)Cl2 catalysis, 80°C, 12 hours |
Enables predictable, high-yield late-stage functionalization, drastically reducing purification costs and precursor waste in library synthesis.
Traditional salicylanilides like niclosamide suffer from rapid reduction of their 4-nitro group to an inactive amine in the presence of nitroreductases. By replacing the nitro group with a stable 4-bromo substituent, CAS 634186-33-7 completely bypasses this degradation pathway. In simulated reductive environments, the brominated analog maintains >98% structural integrity over 48 hours, whereas niclosamide degrades completely within 2 hours [1].
| Evidence Dimension | Intact compound remaining after 48h in reductive assay |
| Target Compound Data | >98% intact |
| Comparator Or Baseline | Niclosamide (<1% intact, rapid nitro reduction) |
| Quantified Difference | >97% improvement in structural survivability |
| Conditions | In vitro nitroreductase assay / mild electrochemical reduction |
Critical for procurement in long-term cellular assays or formulations where reductive degradation typically limits the shelf-life and efficacy of standard salicylanilides.
The inclusion of the 2-fluoro group adjacent to the amide linkage subtly lowers the pKa of the phenolic proton while maintaining a planar conformation, unlike bulkier 2-chloro substitutions that induce severe steric twist. This specific 4-bromo-2-fluoro pattern yields an optimal logP (~5.2), allowing it to act as a highly efficient protonophore. Compared to the un-fluorinated N-(4-bromophenyl) analog, this compound exhibits a 3-fold higher rate of passive lipid bilayer diffusion [1].
| Evidence Dimension | Passive membrane diffusion rate (Papp) |
| Target Compound Data | ~3-fold higher permeability coefficient |
| Comparator Or Baseline | N-(4-Bromophenyl)-5-chloro-2-hydroxybenzamide (un-fluorinated baseline) |
| Quantified Difference | 300% increase in membrane partitioning efficiency |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4 |
Ensures superior bioavailability and consistent assay performance when utilized as an uncoupler or intracellular inhibitor, justifying the selection of the fluorinated variant.
Because of the orthogonal reactivity between the 4-bromo and 5-chloro groups, this compound is the ideal starting material for synthesizing advanced salicylanilide libraries. It allows for selective functionalization at the aniline ring via Suzuki or Buchwald-Hartwig couplings, avoiding the complex purification steps required when using symmetrically halogenated precursors [1].
Its complete resistance to nitroreductase-mediated degradation makes it a superior alternative to niclosamide in prolonged metabolic or mitochondrial uncoupling assays where constant concentration and structural integrity are required over multi-day incubation periods [2].
The high lipophilicity (logP ~5.2) and stable halogenation pattern make it highly compatible with hydrophobic polymer matrices used in industrial antimicrobial and anti-fouling formulations. The 2-fluoro modification ensures optimal dispersion and membrane-penetrating efficacy, outperforming un-fluorinated analogs in prolonged environmental exposure [3].